molecular formula C14H29NO B1296074 N,N-Diethyldecanamide CAS No. 2602-61-1

N,N-Diethyldecanamide

Cat. No.: B1296074
CAS No.: 2602-61-1
M. Wt: 227.39 g/mol
InChI Key: OOYRLFIIUVBZSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethyldecanamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as primary amines.

    Substitution: Substituted amides with different functional groups.

Comparison with Similar Compounds

Uniqueness: N,N-Diethyldecanamide is unique due to its specific combination of ethyl groups and a decanamide backbone, which imparts distinct solubility and lubricating properties. This makes it particularly useful in applications requiring low surface tension and good lubricating characteristics .

Properties

IUPAC Name

N,N-diethyldecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO/c1-4-7-8-9-10-11-12-13-14(16)15(5-2)6-3/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYRLFIIUVBZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307770
Record name N,N-Diethyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2602-61-1
Record name N,N-Diethyldecanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DEDEA interact with uranium(VI) to enable its extraction from nitric acid solutions?

A1: DEDEA extracts uranium(VI) from nitric acid solutions through a solvation mechanism []. This means that the DEDEA molecules directly coordinate with the uranyl ion (UO22+), forming a complex that is soluble in the organic phase (kerosene in this case). The research suggests that the extraction efficiency is influenced by factors like nitric acid concentration, DEDEA concentration, and the presence of a salting-out agent like lithium nitrate (LiNO3) [].

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